1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane
Overview
Description
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane is an organic compound with the molecular formula C22H22O10.
Preparation Methods
The synthesis of 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane typically involves the reaction of 1,4-benzenedicarboxylic acid with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the esterification process . Industrial production methods may involve the recycling of polyethylene terephthalate (PET) beverage bottles, which are depolymerized to yield the desired compound .
Chemical Reactions Analysis
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane has several scientific research applications:
Chemistry: It is used in the synthesis of telechelic dithiols, which are important intermediates in polymer chemistry.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of hydroxyl and ester groups, which interact with various molecular targets and pathways. The compound can form stable complexes with other molecules, making it useful in applications such as drug delivery and polymer synthesis .
Comparison with Similar Compounds
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane can be compared to other similar compounds, such as:
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl bis(2-hydroxyethyl) ester: This compound has a similar structure but differs in its specific functional groups and reactivity.
Polyethylene terephthalate (PET): While PET is a polymer, this compound is a monomeric unit that can be derived from PET through depolymerization.
The uniqueness of this compound lies in its specific ester groups and the ability to form stable complexes, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-O-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c23-9-11-29-19(25)15-1-5-17(6-2-15)21(27)31-13-14-32-22(28)18-7-3-16(4-8-18)20(26)30-12-10-24/h1-8,23-24H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDVBDBKRCKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346577 | |
Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-69-6 | |
Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(P-(2-HYDROXYETHOXYCARBONYL)BENZOYLOXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUY5TYP54E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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